3-(2-phenylhydrazinyl)indol-2-one
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Overview
Description
The compound with the identifier “3-(2-phenylhydrazinyl)indol-2-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various organic reactions .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
- It readily hydrolyzes to give back imidazole and carbon dioxide:
Hydrolysis: (C3H3N2)2CO+H2O→2C3H4N2+CO2
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis for the coupling of amino acids.
Biology: In biological research, it is used for the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include the formation of amides, carbamates, and esters .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the use of thionyl chloride, which can cause side reactions. Similar compounds include:
Phosgene: Used in the preparation of Carbonyldiimidazole.
Imidazole: A component of Carbonyldiimidazole.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for the activation of carboxylic acids, but it has different reactivity and handling properties.
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents like thionyl chloride.
Properties
IUPAC Name |
3-(2-phenylhydrazinyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXYCPESQFVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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